2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-7-4-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUZYWXFHNWBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride
The precursor 2-chloro-4-nitrobenzoyl chloride is synthesized by treating 2-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux. Key parameters include:
Coupling with 4-Methoxyaniline
The acyl chloride reacts with 4-methoxyaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM):
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.
Direct Amidation Using Carbodiimide Coupling Agents
Ethylcarbodiimide (EDC)/Hydroxybenzotriazole (HOBt) Method
This approach avoids acyl chloride isolation:
Advantages
-
Bypasses corrosive SOCl₂.
-
Suitable for acid-sensitive substrates.
Phosphonium Salt-Mediated Amidation
In Situ Activation with N-Chlorophthalimide
A novel method generates phosphonium intermediates for direct amidation:
Key Steps
-
Phosphonium salt formation : PPh₃ reacts with N-chlorophthalimide to form chloro- and imidophosphonium species.
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Acyl activation : The carboxylic acid forms an acyloxyphosphonium intermediate.
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Amine coupling : 4-Methoxyaniline displaces the phosphonium group.
Continuous Flow Synthesis
Microreactor-Based Approach
Advantages
-
Enhanced heat/mass transfer.
-
Scalable for industrial production.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times:
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Reagents : 2-Chloro-4-nitrobenzoic acid, 4-methoxyaniline, HATU.
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Solvent : DMF.
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Conditions : 100°C, 15–20 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Amidation | 76–82 | 4–6 hours | High | Moderate |
| EDC/HOBt | 68–74 | 12–24 hours | Medium | High |
| Phosphonium-Mediated | 70–78 | 6–8 hours | Medium | Low |
| Continuous Flow | 80–86 | <1 hour | High | High |
| Microwave-Assisted | 72–76 | 15–20 min | Low | Moderate |
Optimization Strategies
Solvent Selection
Catalytic Additives
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield >99% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for complex mixtures.
Challenges and Solutions
Nitro Group Instability
Byproduct Formation
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Chloro-byproducts : Controlled stoichiometry of SOCl₂ minimizes over-chlorination.
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Dipeptide adducts : Excess amine (1.2–1.5 equivalents) suppresses dimerization.
Recent Advancements
Photocatalytic Amidation
Preliminary studies using visible-light catalysis show promise for greener synthesis:
Scientific Research Applications
Chemistry
- Synthesis Precursor : 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Reduction of nitro to amine group | Hydrogen gas, Pd/C catalyst |
| Reduction | Formation of derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of chlorine with nucleophiles | Sodium methoxide, potassium tert-butoxide |
Biology
- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Research indicates that it may inhibit bacterial enzymes, disrupting their function and leading to antimicrobial effects.
- Anticancer Properties : Investigations have shown that this compound can induce apoptosis in cancer cells by modulating gene expression and metabolic pathways. It may act as an ATP-competitive inhibitor affecting key signaling pathways involved in cell proliferation .
Medicine
- Drug Development : Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide | Similar substitution pattern but different nitro position |
| 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide | Variation in the aromatic substituent affecting biological activity |
| 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide | Contains additional chloro and methoxy groups enhancing reactivity |
The uniqueness of this compound lies in its specific combination of functional groups that contribute to its distinct chemical and biological properties.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial effects of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Cancer Cell Apoptosis : Research involving cell lines showed that treatment with this compound led to increased rates of apoptosis compared to controls, suggesting its potential as an anticancer agent.
- Drug Interaction Mechanism : A detailed mechanistic study elucidated how the compound binds to specific kinases involved in cancer signaling pathways, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
The following analysis compares 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Key Observations :
- Nitro Position : Para-nitro groups (as in the target compound) enhance resonance stabilization compared to ortho-nitro derivatives like 4-bromo-N-(2-nitrophenyl)benzamide .
- Alkoxy Groups : Ethoxy (C₂H₅O) in increases hydrophobicity compared to methoxy (CH₃O), which may alter solubility and bioavailability.
Structural and Crystallographic Comparisons
Key Observations :
- Orthogonal aromatic rings (e.g., 79.20° in ) reduce steric hindrance and enhance crystallinity.
- Polymorphism in nitro-substituted benzamides ( ) complicates reproducibility in solid-state applications.
Spectroscopic and Computational Data
Key Observations :
- Similar C=O stretching frequencies (~1626 cm⁻¹) across benzamides indicate consistent amide bond characteristics.
- Rotational barriers in substituted benzamides ( ) are influenced by electron correlation effects.
Key Observations :
Biological Activity
2-Chloro-N-(4-methoxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields, including pharmaceuticals and materials science.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of approximately 317.74 g/mol. Its structure includes a chloro group, a methoxy group, and a nitro group attached to a benzamide backbone, which influences its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
- Electrophilic Character : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular targets, leading to therapeutic effects.
- Binding Affinity : The presence of chloro and methoxy groups enhances the compound's binding affinity to its molecular targets, potentially increasing its selectivity and efficacy.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Similar compounds have demonstrated anticancer properties, indicating that this compound may also possess this activity .
- Anti-inflammatory Effects : As an intermediate in synthesizing pharmaceuticals, it may contribute to anti-inflammatory drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of substituent positions on the aromatic rings. Variations in the position of the chloro, methoxy, and nitro groups significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-4-nitrobenzamide | No chloro substituent; similar nitro group | Antidiabetic activity |
| This compound | Different methoxy position; similar reactivity | Antimicrobial properties |
| N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide | Different nitro position; similar structure | Potential anticancer activity |
This table illustrates how structural modifications can lead to variations in biological potency and selectivity.
Case Studies and Research Findings
- Antimicrobial Studies : A study indicated that derivatives of nitrobenzamides exhibit significant antimicrobial activity against resistant strains. The presence of electron-withdrawing groups like nitro enhances this activity by increasing lipophilicity, which is crucial for membrane penetration .
- Anticancer Research : In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures were tested against various cancer cell lines, revealing promising IC50 values that suggest effective inhibition of tumor growth .
- Enzyme Inhibition : A recent investigation into the inhibitory effects on α-glucosidase and α-amylase showed that modifications in the phenyl ring significantly influenced enzyme inhibition potency. The most active compound in this series demonstrated an IC50 value indicating strong inhibitory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
